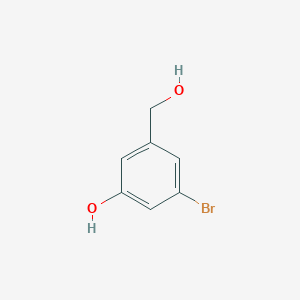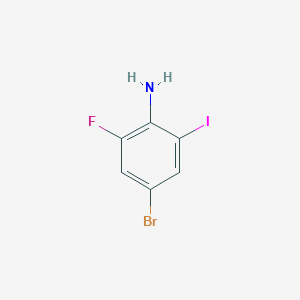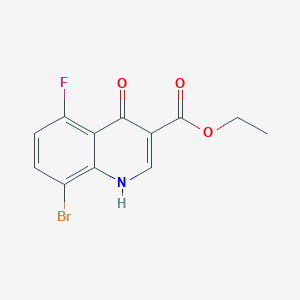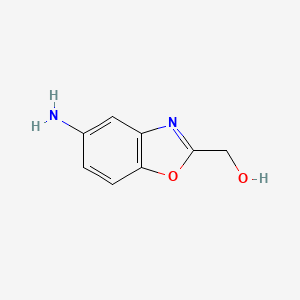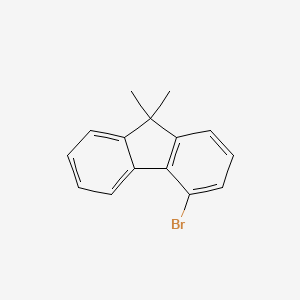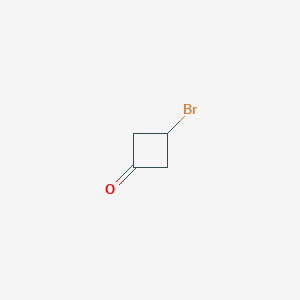
3-Bromocyclobutanone
Übersicht
Beschreibung
3-Bromocyclobutanone is an organic compound with the molecular formula C4H5BrO . It has an average mass of 148.986 Da and a monoisotopic mass of 147.952377 Da . It is also known by other names such as 3-Bromcyclobutanon, 3-Bromocyclobutan-1-one, and Cyclobutanone, 3-bromo- .
Synthesis Analysis
The synthesis of 3-Bromocyclobutanone involves the reaction of 3-oxocyclobutanecarboxylic acid with bromine in the presence of anhydrous magnesium sulfate and red mercury oxide . The reaction is carried out in dichloromethane at reflux conditions for about 3 hours . After completion, the reaction mixture is filtered and the filtrate is concentrated to obtain 3-Bromocyclobutanone .
Molecular Structure Analysis
The molecular structure of 3-Bromocyclobutanone consists of a four-membered cyclobutane ring with a bromine atom and a carbonyl group attached to it . The SMILES string representation of the molecule is BrC1CC(=O)C1 .
Physical And Chemical Properties Analysis
3-Bromocyclobutanone is a solid substance . It has a density of 1.8±0.1 g/cm3, a boiling point of 185.6±33.0 °C at 760 mmHg, and a flash point of 111.1±12.7 °C .
Wissenschaftliche Forschungsanwendungen
Preparation and Use in Organic Synthesis
- Cyclobutenone Synthesis : A study by Ross, Li, and Danishefsky (2014) outlined a method for preparing Cyclobutenone, a chemical structure of interest in organic chemistry. 3-Bromocyclobutanone plays a key role in this synthesis process.
Spectroscopy and Structure Analysis
- Vibrational Spectra Studies : Research by Durig and Morrissey (1967) analyzed the vibrational spectra of bromocyclobutanone derivatives. This is significant in understanding the structural characteristics of these compounds.
Chemical Reactivity and Synthesis
Palladium-Catalyzed Reactions : A study by Matsuda, Shigeno, and Murakami (2008) discussed the palladium-catalyzed sequential carbon-carbon bond cleavage/formation using 3-bromocyclobutanone derivatives, highlighting its potential in organic synthesis.
Synthesis of Cyclobutane Nucleosides : Ebead, Fournier, and Lee-Ruff (2011) conducted research on the synthesis of cyclobutane nucleosides using bromocyclobutanone derivatives. This study Ebead et al. (2011) contributes to the field of nucleoside analogues, which are vital in medicinal chemistry.
Halocycloalkenones in Diels-Alder Reactions : Ross, Townsend, and Danishefsky (2013) demonstrated the use of halocycloalkenones, including bromocyclobutanone derivatives, as potent dienophiles in Diels-Alder reactions. This application, detailed in Ross et al. (2013), is significant in the synthesis of complex organic molecules.
Applications in Cancer Research
- Antitumor Agent : Studies like Azevedo-Silva et al. (2016) and Yadav et al. (2017) have explored 3-bromopyruvate as a promising compound for anticancer therapy. It targets cancer cells' energy metabolism, making it an interesting area of study for cancer treatment.
Structural and Physical Property Analysis
- Microwave Spectrum Analysis : Research by Rothschild and Dailey (1962) on the microwave spectrum of bromocyclobutane provides insights into the physical properties of these compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromocyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO/c5-3-1-4(6)2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBXPJHSQKKYFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315199 | |
| Record name | 3-Bromocyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromocyclobutanone | |
CAS RN |
23761-24-2 | |
| Record name | 3-Bromocyclobutanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23761-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromocyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromocyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can be inferred about the reactivity of 3-Bromocyclobutanone from the provided abstract?
A1: The abstract from the research paper "Preparation of Cyclobutenone" [] describes a synthetic route to Cyclobutenone that utilizes 3-Bromocyclobutanone as a starting material. While the abstract does not delve into the specific reactivity profile of 3-Bromocyclobutanone, its successful conversion to Cyclobutenone in the presence of tri-n-butylamine suggests that the bromine atom is susceptible to elimination reactions. This reactivity is likely driven by the ring strain inherent in the four-membered ring system, making it susceptible to reactions that relieve this strain.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



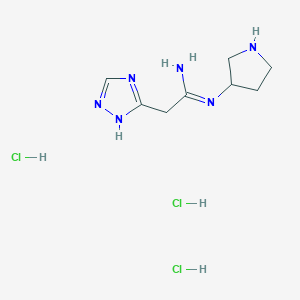
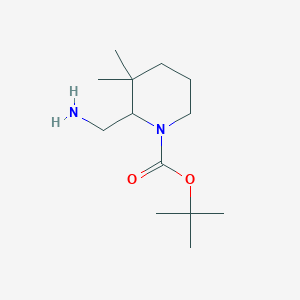
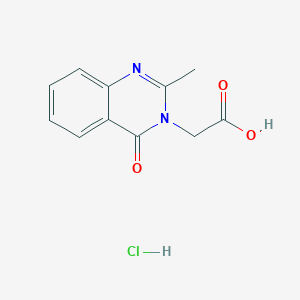

![2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528348.png)

